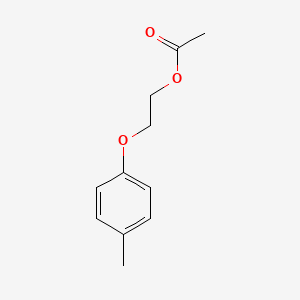

4-(2-Acetoxyethoxy)toluene

描述

Nomenclature and Chemical Identity in Scholarly Contexts

In the precise language of chemical literature, 4-(2-Acetoxyethoxy)toluene is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) as 2-(4-methylphenoxy)ethyl acetate (B1210297) . This name accurately describes the molecule's structure: an ethyl acetate group where the ethoxy portion is substituted at the 2-position with a 4-methylphenoxy group.

For unambiguous identification in global databases and research publications, a set of unique identifiers is assigned to this compound. These are crucial for database searches and for eliminating ambiguity between different chemical entities.

| Identifier Type | Identifier |

| CAS Number | 6807-11-0 ontosight.aiprepchem.commasterorganicchemistry.combyjus.com |

| Molecular Formula | C11H14O3 masterorganicchemistry.com |

| IUPAC Name | 2-(4-methylphenoxy)ethyl acetate |

| Common Synonyms | 2-(p-tolyloxy)ethyl acetate ontosight.aiprepchem.comfrancis-press.com, this compound byjus.com |

Historical Context and Early Mentions in Chemical Literature

While a singular, seminal publication detailing the first-ever synthesis of this compound is not readily apparent in historical chemical literature, its creation is deeply rooted in two fundamental and well-established reactions in organic chemistry: the Williamson ether synthesis and esterification. The historical development of these methods provides the foundational context for the preparation of this and many related compounds.

The first part of the molecule's synthesis involves the formation of the ether linkage, a reaction famously elucidated by Alexander Williamson in 1850. byjus.comwikipedia.org The Williamson ether synthesis is a versatile and widely used method that involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In the context of this compound, this would involve the reaction of p-cresol (B1678582) (4-methylphenol) with a suitable 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol (B42945). The phenolic proton of p-cresol is first removed by a base to form the more nucleophilic p-cresolate anion, which then displaces the halide from the 2-haloethanol in an SN2 reaction to form the intermediate, 2-(4-methylphenoxy)ethanol (B85395).

The second crucial step is esterification, a reaction with a history stretching back to the 19th century. This process involves the formation of an ester from a carboxylic acid and an alcohol. youtube.comyoutube.com For the synthesis of this compound, the intermediate alcohol, 2-(4-methylphenoxy)ethanol, would be reacted with acetic acid or one of its more reactive derivatives, such as acetyl chloride or acetic anhydride (B1165640). youtube.com The reaction with acetic acid is a reversible process often catalyzed by a strong acid. Using acetyl chloride or acetic anhydride provides a more vigorous and irreversible reaction, leading to a higher yield of the final ester product. youtube.com

The earliest mentions of the precursor, 2-phenoxyethanol, appeared in the late 19th century. acs.org For instance, in 1896, Bentley, Haworth, and Perkin, Jr. reported its preparation from sodium phenolate (B1203915) and 2-chloroethanol. acs.org Given the common availability of p-cresol and the well-understood principles of these foundational reactions, it is highly probable that 2-(4-methylphenoxy)ethanol and its subsequent acetate ester, this compound, were first synthesized in the early to mid-20th century as part of broader investigations into ethers and esters.

Significance within Organic Chemistry and Related Disciplines

The significance of this compound in the academic and research community stems from its role as a versatile building block and its potential applications in various fields. Its bifunctional nature, possessing both an ether and an ester group, allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

In the realm of pharmaceutical research , compounds with similar structural motifs are of interest. The ether and ester functionalities can be modified to create libraries of new compounds for biological screening. For example, the synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for dual hypoglycemic agents, involves a similar phenoxy acetate substructure. acs.org This highlights the utility of the core structure of this compound as a scaffold in medicinal chemistry.

Within materials science , this compound and its derivatives are of interest for the development of new polymers and resins. ontosight.ai The aromatic ring and the flexible ether linkage can impart specific properties to polymeric materials. Research into polymers incorporating phenoxy and acetate groups explores their potential for applications requiring specific thermal or mechanical properties.

Furthermore, this compound and its precursor, 2-(4-methylphenoxy)ethanol, have been investigated in the context of fragrance chemistry . The structural class of aryl alkyl alcohols, to which 2-(4-methylphenoxy)ethanol belongs, is known for its use as fragrance ingredients. nih.gov A toxicological and dermatological review of 2-(4-methylphenoxy)ethanol has been conducted to ensure its safe use in such applications. nih.gov

The study of this compound also contributes to a fundamental understanding of reaction mechanisms and synthetic methodologies in organic chemistry . Its preparation serves as a practical example of classic named reactions and provides a platform for developing more efficient and environmentally benign synthetic routes.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-methylphenoxy)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-9-3-5-11(6-4-9)14-8-7-13-10(2)12/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMLZGKLUMJGSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863949 | |

| Record name | Ethanol, 2-(4-methylphenoxy)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6807-11-0 | |

| Record name | Ethanol, 2-(4-methylphenoxy)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6807-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(p-Tolyloxy)ethyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006807110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(4-methylphenoxy)-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(4-methylphenoxy)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(p-tolyloxy)ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(P-TOLYLOXY)ETHYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE83E4XFCE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 4 2 Acetoxyethoxy Toluene

Established Synthetic Routes to 4-(2-Acetoxyethoxy)toluene

The traditional synthesis of this compound is predominantly accomplished through two main strategies: alkylation reactions to form the ether bond, followed by esterification, or the esterification of a pre-formed ether.

Alkylation Reactions in the Synthesis of this compound

Alkylation reactions, particularly the Williamson ether synthesis, represent a cornerstone in the preparation of the ether backbone of this compound. This method involves the reaction of a phenoxide with an alkyl halide.

A primary route to this compound involves the direct alkylation of p-cresol (B1678582) with 2-bromoethyl acetate (B1210297). This reaction falls under the category of Williamson ether synthesis, a widely used method for preparing ethers. wikipedia.orgmasterorganicchemistry.com In this specific application, p-cresol is first deprotonated by a suitable base to form the p-methylphenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of 2-bromoethyl acetate, displacing the bromide ion in an SN2 reaction to form the desired ether. masterorganicchemistry.com

The choice of base and solvent is crucial for the success of this reaction. Strong bases such as sodium hydroxide (B78521) or potassium hydroxide are commonly used to ensure complete deprotonation of the phenolic hydroxyl group of p-cresol. gordon.edumiracosta.edu The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which can solvate the cation of the base while not interfering with the nucleophilic attack of the phenoxide.

Reaction Scheme: p-Cresol + 2-Bromoethyl Acetate → this compound + Bromide Salt

Typical Reaction Conditions:

| Parameter | Condition |

| Reactants | p-Cresol, 2-Bromoethyl Acetate |

| Base | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |

| Solvent | Acetone, Dimethylformamide (DMF) |

| Temperature | Room temperature to reflux |

The Williamson ether synthesis is broadly applicable to a variety of substituted phenols, with p-cresol being a key example. wikipedia.org The reactivity of the substituted phenol (B47542) is influenced by the nature of the substituent on the aromatic ring. Electron-donating groups, such as the methyl group in p-cresol, can increase the nucleophilicity of the corresponding phenoxide, potentially accelerating the reaction.

An analogous reaction involves the use of other halo-acetates, such as 2-chloroethyl acetate, although 2-bromoethyl acetate is generally more reactive due to the better leaving group ability of the bromide ion. The principles of the Williamson ether synthesis remain the same, involving the formation of a phenoxide and its subsequent nucleophilic attack on the alkyl halide. miracosta.edu

Esterification and Trans-esterification Approaches

An alternative and often preferred synthetic strategy involves a two-step process: the initial synthesis of 2-(p-tolyloxy)ethanol followed by its esterification. This approach can offer advantages in terms of yield and purity of the final product.

The first step is the formation of 2-(p-tolyloxy)ethanol, which is itself an ether. This can be synthesized via a Williamson ether synthesis between p-cresol and a 2-haloethanol (e.g., 2-chloroethanol (B45725) or 2-bromoethanol) in the presence of a base.

Once 2-(p-tolyloxy)ethanol is obtained, it is then esterified to yield this compound. This can be achieved through several standard esterification methods. A common and effective method is the reaction of 2-(p-tolyloxy)ethanol with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640). youtube.comyoutube.com This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which acts as a catalyst and scavenges the hydrochloric acid or acetic acid byproduct. youtube.com

Esterification Reaction Scheme: 2-(p-Tolyloxy)ethanol + Acetyl Chloride → this compound + HCl

Esterification Reagents and Conditions:

| Acetylating Agent | Catalyst/Base | Typical Conditions |

| Acetyl Chloride | Pyridine, Triethylamine | Room temperature |

| Acetic Anhydride | Acid catalyst (e.g., H₂SO₄) or base catalyst | Elevated temperature |

Trans-esterification, while a viable method for producing esters, is less commonly reported for the specific synthesis of this compound. This would involve reacting 2-(p-tolyloxy)ethanol with another acetate ester, such as ethyl acetate, in the presence of an acid or base catalyst.

Multi-step Syntheses for Complex Derivatives

The synthesis of this compound is inherently a multi-step process if starting from basic precursors. The most logical and widely practiced multi-step synthesis is the sequential etherification-esterification pathway described above. This approach allows for the purification of the intermediate, 2-(p-tolyloxy)ethanol, which can lead to a cleaner final product.

A Representative Multi-step Synthesis:

Etherification: p-Cresol is reacted with 2-chloroethanol in the presence of sodium hydroxide to form 2-(p-tolyloxy)ethanol.

Purification: The intermediate, 2-(p-tolyloxy)ethanol, is isolated and purified, for instance, by distillation or chromatography.

Esterification: The purified 2-(p-tolyloxy)ethanol is then reacted with acetic anhydride or acetyl chloride to yield the final product, this compound.

This stepwise approach provides better control over the reaction and facilitates the purification of the desired compound.

Novel and Emerging Synthetic Strategies

While the Williamson ether synthesis and subsequent esterification are robust and well-established methods, research continues to explore more efficient and environmentally benign synthetic routes.

One area of development is the use of phase-transfer catalysis (PTC) for the Williamson ether synthesis step. utahtech.edu A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the transfer of the phenoxide from an aqueous phase to an organic phase where the alkyl halide is dissolved. utahtech.edu This can lead to milder reaction conditions, faster reaction rates, and the use of less hazardous solvents.

Further research into novel synthetic strategies could involve enzymatic catalysis for the esterification step, offering high selectivity and mild reaction conditions. The application of continuous flow chemistry could also provide a more efficient and scalable process for the synthesis of this compound and its derivatives. However, specific literature detailing these emerging strategies for this particular compound is not yet widespread.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in chemistry. For the synthesis of this compound, green chemistry principles can be applied to both the etherification and acetylation steps.

One significant green approach is the use of Phase Transfer Catalysis (PTC) for the Williamson ether synthesis. acsgcipr.orgjetir.orgcrdeepjournal.org PTC allows for the reaction to occur between reactants in immiscible phases (e.g., an aqueous phase containing the base and a solid or organic phase containing the reactants), eliminating the need for harsh, anhydrous conditions and often allowing the use of more benign solvents like toluene (B28343). acsgcipr.orgcrdeepjournal.org This technique can lead to higher yields, reduced reaction times, and easier work-up procedures. acsgcipr.org Common phase-transfer catalysts include quaternary ammonium salts. jetir.org

The use of greener solvents is another key aspect. Replacing traditional volatile organic compounds (VOCs) with more sustainable alternatives is a primary goal. For instance, solvents like 2,2,5,5-tetramethyltetrahydrofuran (B83245) (TMTHF) have been identified as potential replacements for toluene in similar reactions. crdeepjournal.org

The choice of catalyst in the acetylation step can also be guided by green chemistry principles. The use of solid acid catalysts, such as zeolites, can replace traditional corrosive acid catalysts like sulfuric acid, allowing for easier separation and catalyst recycling. researchgate.net

Catalytic Methodologies for Enhanced Selectivity and Yield

Catalysis plays a crucial role in enhancing the efficiency of the synthesis of this compound by improving reaction rates, selectivity, and yields.

In the Williamson ether synthesis step, while not always strictly catalytic, the choice of base and reaction conditions significantly impacts the outcome. The use of a suitable base ensures the efficient formation of the phenoxide nucleophile.

For the acetylation of 4-(2-hydroxyethoxy)toluene, various catalysts can be employed.

Lewis acids are effective catalysts for acylation reactions, including the formation of acetates. organic-chemistry.org They function by activating the acetylating agent, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. Various Lewis acids such as copper(II) triflate (Cu(OTf)₂), and tin(II) triflate (Sn(OTf)₂) have been shown to be highly efficient for the acylation of alcohols under mild conditions. organic-chemistry.org The choice of Lewis acid can influence the selectivity of the reaction, particularly when other functional groups are present. For instance, certain Lewis acids can allow for the selective acylation of primary or secondary alcohols over tertiary ones. organic-chemistry.org

The reaction is typically carried out in an aprotic solvent like dichloromethane. The proposed mechanism involves the formation of a highly reactive acyl triflate intermediate, which then reacts with the alcohol. organic-chemistry.org

Table 1: Representative Lewis Acid Catalysts for Acetylation

| Catalyst | Typical Loading (mol%) | Solvent | General Observations |

|---|---|---|---|

| Cu(OTf)₂ | 1-5 | Dichloromethane | Highly efficient, cost-effective. organic-chemistry.org |

| Sn(OTf)₂ | 1-5 | Dichloromethane | Highly efficient. organic-chemistry.org |

| BF₃·OEt₂ | Stoichiometric or catalytic | Dichloromethane | Effective, but can be moisture sensitive. organic-chemistry.org |

Regioselective Synthesis Considerations

Regioselectivity is a critical consideration in the synthesis of this compound, particularly during the initial etherification step. The starting material, p-cresol (4-methylphenol), has a hydroxyl group on the aromatic ring. The Williamson ether synthesis specifically targets this hydroxyl group for etherification. The reaction conditions are chosen to favor O-alkylation (formation of the ether) over C-alkylation (alkylation of the aromatic ring). The formation of the phenoxide in the presence of a base ensures that the oxygen atom is the primary nucleophilic site.

Purification and Isolation Techniques in Synthetic Procedures

After the synthesis, the crude product contains the desired this compound along with unreacted starting materials, byproducts, and catalyst residues. Therefore, purification is a crucial step to obtain the compound in high purity.

Chromatographic Purification Methods

Column chromatography is a widely used technique for the purification of organic compounds. youtube.comyoutube.comyoutube.com In the case of this compound, silica (B1680970) gel is a common stationary phase. The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is typically used. researchgate.net The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product. Thin-layer chromatography (TLC) is often used to monitor the progress of the separation. youtube.com

Table 2: Typical Parameters for Chromatographic Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (60-120 or 230-400 mesh) |

| Mobile Phase | Gradient of ethyl acetate in hexane (e.g., 0% to 20%) |

In some cases, particularly if acidic impurities are present, a small amount of a base like triethylamine may be added to the eluent to prevent streaking of the compounds on the silica gel column. researchgate.net

Crystallization and Precipitation Techniques

Recrystallization is another powerful technique for purifying solid organic compounds. athabascau.ca This method relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. athabascau.ca

The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing moderately polar compounds like aryl acetates include ethanol, ethyl acetate, or mixtures of solvents like ethyl acetate-hexane or toluene-hexane. youtube.com

Table 3: Common Solvents for Recrystallization of Aryl Esters

| Solvent/Solvent System | Rationale |

|---|---|

| Ethanol | Good for moderately polar compounds. |

| Ethyl Acetate | Often a good solvent for esters. rochester.edu |

| Toluene-Hexane | A polar/non-polar mixture that can be fine-tuned for optimal solubility. youtube.com |

Applications of 4 2 Acetoxyethoxy Toluene and Its Derivatives in Chemical Synthesis

Role as a Precursor in Fine Chemical Synthesis

In the realm of fine chemical synthesis, where the goal is to produce complex, pure substances in limited quantities, 4-(2-Acetoxyethoxy)toluene serves as a key starting material. Its derivatives are particularly important as intermediates in the production of acyclic nucleosides, a class of compounds with significant therapeutic applications.

A notable example is the synthesis of N-9 alkylated guanine (B1146940) derivatives. These compounds are crucial intermediates for manufacturing antiviral drugs like acyclovir (B1169) and ganciclovir. google.comgoogle.com A cost-effective and regiospecific process has been developed for the synthesis of N2-acetyl-9-[2-(acetoxyethoxy)methyl]guanine, a derivative of this compound. google.comgoogle.com This process involves the reaction of a protected guanine derivative with an alkylating agent derived from this compound. google.com The reaction conditions, such as temperature and molar ratios, are carefully controlled to ensure the desired N-9 isomer is the primary product. google.com

The following table summarizes a typical reaction for the synthesis of an acyclic nucleoside precursor:

| Reactants | Conditions | Product | Application |

| Protected Guanine Derivative, Alkylating Agent derived from this compound | 90°C - 170°C, Molar ratio 1.5 to 6, 75 - 80 hours, no solvent or catalyst | N-9 alkylated guanine derivative | Intermediate for Acyclovir |

This method highlights the importance of this compound as a precursor, providing the necessary side chain for the final active pharmaceutical ingredient.

Building Block in the Construction of Larger Molecular Architectures

The concept of a "building block" in chemistry refers to molecules with reactive functional groups that can be used to assemble larger, more complex structures in a controlled manner. wikipedia.orgsigmaaldrich.comresearchgate.net this compound and its derivatives fit this description perfectly, finding use in the synthesis of various significant biomolecules and their analogs.

Synthesis of Acyclic Nucleosides and Analogs

Acyclic nucleosides are a critical class of antiviral and anticancer agents. nih.gov The synthesis of these molecules often relies on the strategic addition of a side chain to a nucleobase, a role frequently filled by derivatives of this compound. For instance, (2-acetoxyethoxy)methyl bromide is a key reagent used to alkylate purine (B94841) bases like 2,6-dichloropurine (B15474) and 2-amino-6-chloropurine, leading to the formation of N-9 substituted acyclonucleosides with high yields. nih.gov

Another approach involves a three-component reaction using an N-heterocycle (like a purine), an acetal, and acetic anhydride (B1165640), catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov This efficient method produces a diverse range of acylated acyclic nucleosides. nih.gov Furthermore, new acyclovir analogs have been synthesized by reacting 1,2,4-triazolo[1,5-a]pyrimidin-7-ones with (2-acetoxyethoxy)methyl acetate (B1210297). chimicatechnoacta.ru The regioselectivity of this reaction, determining whether the N3 or N4 isomer is formed, is influenced by the substituents on the pyrimidine (B1678525) ring. chimicatechnoacta.ru

Incorporation into Complex Biomolecules and Analogs

The utility of this compound extends to the synthesis of more intricate biomolecules. For example, derivatives like 2-[2-(2-Acetoxyethoxy-3-chloro-5-methylbenzyl)-4-methylphenoxy]ethyl acetate have been synthesized as part of the development of polymer model compounds. researchgate.net These complex structures are built up from simpler precursors, demonstrating the modular nature of synthesis using building blocks derived from this compound.

Derivatization for Pharmacologically Active Compounds

The core structure of this compound can be modified to create a variety of pharmacologically active compounds. For instance, it has been incorporated into the synthesis of 1,2,4-triazole-3-carboxamides. mdpi.com In one synthetic route, [2-(acetoxy)ethoxy]methyl acetate is used to introduce the side chain onto the triazole ring, which is a necessary step for creating the final target compounds. mdpi.com These derivatives are then evaluated for their biological activities. mdpi.com

Protective Group Chemistry Applications

In the multi-step synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction at another site. This is the role of a "protecting group." univpancasila.ac.id

Utilization of Acetoxyethoxy Moiety as a Protecting Group

The acetoxyethoxy group, a key feature of this compound, is utilized in the form of 2'-O-bis(2-acetoxyethoxy)methyl (ACE) as a protecting group for the 2'-hydroxyl function of ribose in RNA synthesis. atdbio.comglenresearch.comresearchgate.net This strategy, known as 2'-ACE chemistry, offers several advantages over traditional methods. technologynetworks.com

The ACE group is stable during the solid-phase synthesis of RNA oligonucleotides but can be cleanly removed under mild, acidic conditions at the end of the synthesis. atdbio.comtechnologynetworks.com This allows for the synthesis of long and highly modified RNA sequences with high yields and purity. technologynetworks.com An important feature of the 2'-ACE protecting group is that the resulting RNA can be purified while the protecting group is still attached, enhancing the stability and homogeneity of the final product. glenresearch.comtechnologynetworks.com

The table below outlines the key features of the 2'-ACE protecting group strategy:

| Feature | Description | Advantage |

| Protection | The 2'-hydroxyl group of ribose is protected by the 2'-bis(2-acetoxyethoxy)methyl (ACE) orthoester group. atdbio.comresearchgate.net | Stability during oligonucleotide synthesis. atdbio.com |

| Deprotection | The ACE group is removed under mild acidic conditions (e.g., pH 3.8, 60 °C, 30 minutes). technologynetworks.com | Rapid and complete removal without damaging the RNA. technologynetworks.com |

| Intermediate Form | The 2'-ACE-protected RNA is water-soluble and resistant to nuclease degradation. technologynetworks.com | Allows for purification and storage of the protected RNA. glenresearch.comtechnologynetworks.com |

| Coupling Efficiency | Leads to high stepwise coupling yields (>99%). technologynetworks.com | Maximizes the yield of the full-length RNA product. technologynetworks.com |

Deprotection Strategies and Mechanisms

Ester Hydrolysis

The more common and milder deprotection strategy involves the hydrolysis of the acetate ester to yield 4-(2-hydroxyethoxy)toluene. This can be achieved under either basic or acidic conditions.

Base-Catalyzed Hydrolysis (Saponification)

The hydrolysis of the ester group under basic conditions, often referred to as saponification, is a widely used and generally irreversible process. chemguide.co.uk This method typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. masterorganicchemistry.com

Mechanism of Base-Catalyzed Hydrolysis:

Nucleophilic Attack: The hydroxide ion (OH⁻) attacks the carbonyl carbon of the ester.

Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Elimination of Alkoxide: The intermediate collapses, and the C-O bond of the leaving group breaks, releasing an alkoxide ion.

Proton Transfer: The newly formed carboxylic acid transfers a proton to the alkoxide ion, or more commonly, to another hydroxide ion, resulting in a carboxylate salt and the alcohol. chemistrysteps.com

Acid-Catalyzed Hydrolysis

Alternatively, the ester can be hydrolyzed under acidic conditions. This reaction is the reverse of Fischer esterification and is an equilibrium process. chemguide.co.uklibretexts.org To drive the reaction to completion, a large excess of water is typically used. chemguide.co.uk The reaction is catalyzed by strong acids such as dilute sulfuric acid or hydrochloric acid. libretexts.org

The mechanism for acid-catalyzed hydrolysis involves the following steps:

Protonation of Carbonyl Oxygen: The carbonyl oxygen is protonated by the acid catalyst, which makes the carbonyl carbon more electrophilic. libretexts.org

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Alcohol: The protonated alcohol is eliminated as a neutral molecule, which is a good leaving group.

Deprotonation: The final step is the deprotonation of the resulting oxonium ion to regenerate the acid catalyst and form the carboxylic acid. libretexts.org

| Deprotection Method | Reagent | Solvent | Conditions | Product | Reference |

| Base-Catalyzed Hydrolysis | Sodium Hydroxide (NaOH) | Water/THF | Reflux | 4-(2-Hydroxyethoxy)toluene and Sodium Acetate | chemguide.co.ukmasterorganicchemistry.com |

| Acid-Catalyzed Hydrolysis | Dilute Sulfuric Acid (H₂SO₄) | Water | Reflux | 4-(2-Hydroxyethoxy)toluene and Acetic Acid | chemguide.co.uklibretexts.org |

Ether Cleavage

A more drastic deprotection involves the cleavage of the aryl ether bond, which results in the formation of p-cresol (B1678582). This method is generally employed when the complete removal of the side chain is desired.

Acidic Cleavage

The cleavage of aryl alkyl ethers is most commonly achieved using strong acids, with hydrogen halides such as hydrogen bromide (HBr) and hydrogen iodide (HI) being particularly effective. libretexts.orgopenstax.org The reaction proceeds via a nucleophilic substitution mechanism.

Due to the stability of the aryl-oxygen bond, the cleavage typically occurs at the alkyl-oxygen bond. The mechanism for the acidic cleavage of this compound would proceed as follows:

Protonation of the Ether Oxygen: The ether oxygen is protonated by the strong acid, forming a good leaving group. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack by Halide: The halide ion (e.g., Br⁻ or I⁻) then acts as a nucleophile and attacks the less sterically hindered carbon of the ethoxy group in an S_N2 reaction. libretexts.orgmasterorganicchemistry.com This results in the cleavage of the C-O bond, yielding p-cresol and 2-acetoxyethyl halide.

Ester Hydrolysis (under harsh conditions): Under the harsh acidic conditions required for ether cleavage, the acetate group of the 2-acetoxyethyl halide byproduct would also likely be hydrolyzed to a hydroxyl group.

It is important to note that the direct attack of the halide on the aromatic ring does not occur due to the high energy of the sp²-hybridized carbon-halide bond formation. libretexts.org

| Deprotection Method | Reagent | Solvent | Conditions | Product | Reference |

| Acidic Ether Cleavage | Hydrogen Bromide (HBr) or Hydrogen Iodide (HI) | Acetic Acid or neat | High Temperature/Reflux | p-Cresol and 2-bromoethanol (B42945) or 2-iodoethanol | libretexts.orgopenstax.org |

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 4'-(2-acetoxyethoxy)acetophenone (B1595598), ¹H and ¹³C NMR are the primary methods used, while ³¹P NMR would be essential for analyzing specific derivatives.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and arrangement of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 4'-(2-acetoxyethoxy)acetophenone, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to each unique proton environment are observed. chemicalbook.com The aromatic protons show a characteristic splitting pattern, while the aliphatic protons of the ethoxy and acetoxy groups appear as well-defined multiplets and singlets.

The detailed assignments of the proton signals are presented below. chemicalbook.com

| Assignment | Chemical Shift (ppm) | Description |

| Aromatic (2H) | 7.939 | Protons on the benzene (B151609) ring adjacent to the acetyl group. |

| Aromatic (2H) | 6.953 | Protons on the benzene ring adjacent to the ether oxygen. |

| -O-CH₂- | 4.447 | Methylene (B1212753) protons of the ethoxy group adjacent to the acetate (B1210297). |

| -O-CH₂- | 4.242 | Methylene protons of the ethoxy group adjacent to the phenoxy ring. |

| Acetyl (-COCH₃) | 2.555 | Methyl protons of the acetyl group on the benzene ring. |

| Acetoxy (-OCOCH₃) | 2.104 | Methyl protons of the acetate group. |

Data acquired in CDCl₃ solvent.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. While specific experimental data for 4'-(2-acetoxyethoxy)acetophenone is not detailed in the provided sources, the expected chemical shifts can be predicted based on the functional groups present in the structure. Each unique carbon atom will produce a distinct signal, providing a carbon "fingerprint" of the molecule.

The expected chemical shift ranges for the carbon atoms in 4'-(2-acetoxyethoxy)acetophenone are outlined in the following table, based on analogous structures and general principles. rsc.orgwashington.edu

| Carbon Type | Expected Chemical Shift (ppm) Range |

| Carbonyl (Ketone, C=O) | 196 - 198 |

| Carbonyl (Ester, C=O) | 170 - 172 |

| Aromatic (C-O) | 162 - 164 |

| Aromatic (C-C=O) | 130 - 132 |

| Aromatic (CH) | 114 - 131 |

| Ether (-O-CH₂-) | 60 - 70 |

| Acetyl Methyl (-COCH₃) | 26 - 28 |

| Acetoxy Methyl (-OCOCH₃) | 20 - 22 |

Phosphorus-31 NMR (³¹P NMR) is a specialized technique used specifically for the analysis of organophosphorus compounds. It is not applicable to 4'-(2-acetoxyethoxy)acetophenone directly but is critical for characterizing its phosphoramidite (B1245037) derivatives, which are key reagents in oligonucleotide synthesis. nih.gov

To prepare such a derivative, the precursor alcohol, 4'-(2-hydroxyethoxy)acetophenone, would be reacted with a phosphitylating agent. researchgate.net The resulting phosphoramidite product contains a trivalent phosphorus atom. ³¹P NMR is then used to confirm the successful synthesis and assess the purity of the phosphoramidite. A clean, single peak in the characteristic region for phosphoramidites (typically δ 140–155 ppm) indicates a successful reaction and high purity. The presence of other signals could indicate starting material, byproducts, or oxidation to P(V) species.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound with high precision.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For 4'-(2-acetoxyethoxy)acetophenone, HRMS would be used to confirm its molecular formula, C₁₂H₁₄O₄. nih.gov By measuring the mass to several decimal places, it is possible to distinguish the compound from other molecules that have the same nominal mass but different elemental compositions.

| Parameter | Value |

| Molecular Formula | C₁₂H₁₄O₄ |

| Monoisotopic Mass (Calculated) | 222.08921 Da |

| Expected HRMS Result | A measured mass that matches the calculated mass to within a few parts per million (ppm). |

Data sourced from PubChem. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of molecules without causing significant fragmentation. This method is ideal for determining the molecular weight of a compound. When analyzing 4'-(2-acetoxyethoxy)acetophenone by ESI-MS, the molecule is expected to ionize by forming adducts with available cations, such as protons ([M+H]⁺) or sodium ions ([M+Na]⁺).

The table below lists the expected mass-to-charge ratios for the primary ions of 4'-(2-acetoxyethoxy)acetophenone in an ESI-MS experiment.

| Ion | Formula | Expected m/z |

| Protonated Molecule | [C₁₂H₁₄O₄ + H]⁺ | 223.097 |

| Sodium Adduct | [C₁₂H₁₄O₄ + Na]⁺ | 245.079 |

| Potassium Adduct | [C₁₂H₁₄O₄ + K]⁺ | 261.053 |

Calculations based on a molecular weight of 222.24 g/mol . nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of 4-(2-Acetoxyethoxy)toluene displays a series of characteristic absorption bands that confirm the presence of its key structural components: the ester, the ether, and the substituted aromatic ring. chemicalbook.com

Key absorptions in the spectrum can be assigned as follows:

Carbonyl (C=O) Stretch: A strong, sharp absorption peak characteristic of the ester functional group appears around 1735-1750 cm⁻¹. rockymountainlabs.com This is one of the most easily identifiable peaks in the spectrum. pressbooks.pub

C-O Stretching: The spectrum shows multiple strong bands in the 1300-1000 cm⁻¹ region. rockymountainlabs.com Aryl alkyl ethers typically exhibit two strong bands: an asymmetric C-O-C stretch near 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. youtube.com The ester group also contributes C-O stretching absorptions in this region. spectroscopyonline.com

Aromatic C-H and C=C Stretches: The presence of the benzene ring is confirmed by several signals. A weak absorption is expected just above 3000 cm⁻¹ (around 3030 cm⁻¹) corresponding to aromatic C-H stretching. pressbooks.pub In-ring C=C stretching vibrations produce a series of medium-intensity absorptions in the 1450-1600 cm⁻¹ range. pressbooks.pub

Aliphatic C-H Stretches: Absorptions corresponding to the C-H stretching of the methyl and methylene groups are found just below 3000 cm⁻¹.

Out-of-Plane Bending: The substitution pattern on the aromatic ring can be inferred from the C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ region. pressbooks.pub For a 1,4-disubstituted (para) benzene ring, a strong band is typically observed between 800-850 cm⁻¹.

Table 1: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3030 | C-H Stretch | Aromatic Ring |

| <3000 | C-H Stretch | -CH₃, -CH₂- |

| ~1740 | C=O Stretch | Ester |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| ~1250 | Asymmetric C-O-C Stretch | Aryl Ether & Ester |

| ~1040-1100 | Symmetric C-O-C Stretch | Aryl Ether & Ester |

| 800-850 | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic |

Advanced Spectroscopic Techniques in Elucidating Complex Structures

While IR spectroscopy confirms which functional groups are present, it does not reveal the complete molecular architecture. For this, more advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide a wealth of structural data. The para-substituted aromatic ring would give rise to a characteristic pattern, typically two doublets, in the aromatic region (~6.8-7.2 ppm). The two methylene groups (-O-CH₂-CH₂-O-) would appear as distinct triplets around 4.0-4.5 ppm. The methyl group on the toluene (B28343) ring would produce a singlet at approximately 2.3 ppm, while the acetyl methyl group would also be a singlet, slightly further downfield around 2.1 ppm. chemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons (Ha) | ~7.1 | Doublet | 2H |

| Aromatic Protons (Hb) | ~6.8 | Doublet | 2H |

| -O-CH₂- (adjacent to acetate) | ~4.3 | Triplet | 2H |

| -O-CH₂- (adjacent to ring) | ~4.1 | Triplet | 2H |

| Aromatic -CH₃ | ~2.3 | Singlet | 3H |

| Acetyl -CH₃ | ~2.1 | Singlet | 3H |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester C=O | ~171 |

| Aromatic C-O | ~158 |

| Aromatic C-CH₃ | ~131 |

| Aromatic C-H | ~130 |

| Aromatic C-H | ~115 |

| -O-CH₂- (adjacent to ring) | ~67 |

| -O-CH₂- (adjacent to acetate) | ~64 |

| Aromatic -CH₃ | ~21 |

| Acetyl -CH₃ | ~20 |

Two-dimensional NMR techniques, such as COSY and HMBC, would be used to definitively establish the connectivity between these protons and carbons, confirming the ethoxy bridge between the toluene and acetate groups.

Mass Spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular ion peak (M⁺) would confirm the molecular weight of 194.23 g/mol . avantorsciences.com Key fragmentation pathways for ethers and esters involve cleavage of the C-O bonds. youtube.comyoutube.comyoutube.com Expected fragments for this compound would include ions corresponding to the loss of the acetyl group, cleavage of the ether linkages, and the formation of a stable tropylium-like ion from the toluene moiety. whitman.edu This fragmentation data provides final confirmation of the proposed structure.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule, as they solve the Schrödinger equation to determine the electronic wavefunction and energy. researchgate.net These ab initio or first-principles methods provide data on the distribution of electrons and the energies of different molecular orbitals without prior experimental input. oup.com

For 4-(2-Acetoxyethoxy)toluene, methods like Density Functional Theory (DFT) or Hartree-Fock (HF) would be employed to optimize the molecular geometry and calculate key electronic parameters. scielo.org.mxrsdjournal.org The primary outputs of such calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, these calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map would highlight electron-rich regions, likely around the oxygen atoms of the ether and ester groups, and electron-poorer regions, which are crucial for understanding intermolecular interactions.

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electron orbital; related to the ability to donate an electron. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy electron-accepting orbital; related to the ability to accept an electron. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and interaction with polar solvents. |

Note: The values in this table are illustrative examples of what quantum chemical calculations would yield and are not based on published experimental or computational data.

Molecular Modeling and Dynamics Simulations

For this compound, an MD simulation would typically start with a force field, which is a set of parameters that define the potential energy of the system based on the positions of its atoms. The simulation would reveal the flexibility of the acetoxyethoxy side chain and the rotational freedom around the various single bonds. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a protein or receptor.

Simulations could be run for the molecule in a vacuum to study its intrinsic dynamics, or in a solvent (such as water or an organic solvent like toluene) to analyze solvation effects and how the solvent structure is perturbed by the solute. nih.gov Such simulations can provide insights into properties like the radius of gyration, which describes the molecule's compactness, and radial distribution functions, which detail the arrangement of solvent molecules around the solute.

Table 2: Illustrative Output Parameters from a Molecular Dynamics Simulation of this compound in Water

| Parameter | Hypothetical Observation | Implication |

| Radius of Gyration | Fluctuates around 4.5 Å | Provides a measure of the molecule's size and shape in solution. |

| Solvent Accessible Surface Area (SASA) | Average of 350 Ų | Indicates the area of the molecule exposed to the solvent, which is important for solubility and interaction. |

| End-to-end distance of the side chain | Varies between 3 Å and 6 Å | Shows the flexibility and conformational states of the acetoxyethoxy group. |

Note: The values in this table are illustrative examples of what molecular dynamics simulations would yield and are not based on published experimental or computational data.

Structure-Activity Relationship (SAR) Studies based on Computational Methods

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. nih.govnih.gov Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), uses statistical methods to build mathematical models that predict the activity of new or untested compounds. oup.com

In the context of this compound, if a particular biological activity were identified, a QSAR study would involve a set of structurally similar molecules with known activities. Computational descriptors would be calculated for each molecule in the set. These descriptors can be electronic (like those from quantum chemical calculations), steric (related to the molecule's 3D shape), or hydrophobic, among others.

A mathematical model would then be developed to correlate these descriptors with the observed biological activity. This model could then be used to predict the activity of this compound and to suggest structural modifications that might enhance its desired effects or reduce unwanted ones. For instance, the model might suggest that increasing the length of the ethoxy chain or changing the substituent on the toluene (B28343) ring could modulate the activity.

Prediction of Spectroscopic Parameters and Reactivity

Computational chemistry is also a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra. rsc.org For this compound, quantum chemical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectra. epstem.netnih.gov

IR Spectrum: Calculations can determine the vibrational frequencies corresponding to the stretching and bending of different bonds in the molecule. This would help in assigning the peaks in an experimental IR spectrum, for example, identifying the characteristic C=O stretch of the ester group and the C-O stretches of the ether and ester moieties.

NMR Spectrum: The chemical shifts of the ¹H and ¹³C atoms can be calculated. These theoretical shifts, when compared to experimental data, can confirm the structure of the molecule and help in the assignment of each resonance to a specific atom in the molecule.

UV-Visible Spectrum: The electronic transitions between molecular orbitals can be calculated to predict the wavelengths of maximum absorption (λmax) in the UV-visible spectrum. This is related to the HOMO-LUMO energy gap and provides information about the electronic structure.

In addition to spectroscopic parameters, reactivity indicators can be derived from computational studies. For example, Fukui functions can be calculated to predict the most likely sites for nucleophilic or electrophilic attack on the molecule, offering a more detailed picture of its chemical reactivity than the HOMO and LUMO distributions alone.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |

| IR Spectroscopy | Carbonyl (C=O) stretch | ~1740 cm⁻¹ |

| ¹H NMR Spectroscopy | Chemical shift of methyl protons on the toluene ring | ~2.3 ppm |

| ¹³C NMR Spectroscopy | Chemical shift of carbonyl carbon | ~170 ppm |

| UV-Visible Spectroscopy | λmax | ~275 nm |

Note: The values in this table are illustrative examples of what spectroscopic prediction calculations would yield and are not based on published experimental or computational data.

Biochemical and Biological Research Applications of 4 2 Acetoxyethoxy Toluene Derivatives

Pharmaceutical and Medicinal Chemistry Research

Anti-inflammatory Agent Development

While direct studies on the anti-inflammatory properties of 4-(2-acetoxyethoxy)toluene are not prominent in the literature, research on structurally related cresol (B1669610) and phenol (B47542) derivatives provides significant insights into their potential as anti-inflammatory agents. The core structure, a substituted phenol, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The development of new anti-inflammatory agents often involves the chemical modification of known phenolic compounds to enhance efficacy and reduce side effects. nih.gov

Research has demonstrated that derivatives of cresol, the parent structure of 4-(2-hydroxyethoxy)toluene, can be utilized to synthesize compounds with significant anti-inflammatory effects. For instance, a study focused on the synthesis of 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives starting from 4-chloro-m-cresol. nih.gov In this research, the initial step involved the reaction of 4-chloro-m-cresol with ethyl chloroacetate. nih.gov Subsequent multi-step synthesis yielded various oxadiazole derivatives, some of which exhibited potent anti-inflammatory activity when compared to standard drugs in animal models. nih.gov

Another approach involves the synthesis of paeonol (B1678282) derivatives, which share a similar methoxyphenol backbone. Novel paeonol etherized aryl urea (B33335) derivatives have been synthesized and shown to exhibit significant anti-inflammatory activity by inhibiting the TLR4/MyD88 signaling pathway. nih.gov Furthermore, the synthesis of 4-alkylthio-o-anisidine derivatives, which also possess a substituted phenolic ring, has yielded compounds with both antioxidant and anti-inflammatory properties, proving effective in animal models of inflammation. mdpi.com These examples underscore the principle that the substituted toluene (B28343)/phenol scaffold is a viable starting point for developing novel anti-inflammatory molecules. The ether linkage, as seen in this compound, offers a site for further chemical modification to create a library of potential drug candidates.

Table 1: Examples of Anti-inflammatory Activity in Cresol and Phenol Derivatives

| Starting Material/Core Structure | Derivative Class | Key Findings |

|---|---|---|

| 4-Chloro-m-cresol | 1,3,4-Oxadiazole | Certain derivatives showed potent anti-inflammatory effects in rodent models. nih.gov |

| Paeonol (2-hydroxy-4-methoxyacetophenone) | Etherized Aryl Urea | A synthesized derivative, b16, showed anti-inflammatory activity comparable to paeonol at a much lower concentration. nih.gov |

| o-Anisidine | 4-Alkylthio-o-anisidine | 4-Propylthio-o-anisidine inhibited several types of experimental inflammation in animal models. mdpi.com |

| Alantolactone | Thiol Analogue (AL-04) | The derivative significantly decreased pro-inflammatory cytokines and mediators. rsc.org |

Antiviral Compound Synthesis and Evaluation

The (2-hydroxyethoxy)methyl group is a critical structural feature of the potent antiviral drug acyclovir (B1169). Consequently, the synthesis of acyclic nucleoside analogues often employs reagents that can introduce this side chain or a protected version of it. The compound (2-acetoxyethoxy)methyl bromide serves as a key electrophile in the synthesis of various antiviral agents. This reagent allows for the alkylation of heterocyclic bases, with the acetyl group serving as a protecting group for the hydroxyl function, which can be easily removed in a subsequent step.

In one study, the sodium salt of 4-chloropyrrolo[2,3-d]pyrimidine was treated with (2-acetoxyethoxy)methyl bromide to produce the protected acyclic nucleoside, 4-chloro-7-[(2-acetoxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine. mdpi.com This intermediate was then further modified and deprotected to yield a series of analogues that were evaluated for antiviral activity. Several of the resulting 5-halogen-substituted compounds showed activity against human cytomegalovirus (HCMV). mdpi.com

A similar strategy was employed in the synthesis of pyrazolo[3,4-d]pyrimidine analogues of the antiviral compounds sangivamycin (B1680759) and toyocamycin. nih.gov The sodium salt of 4-amino-3-cyanopyrazolo[3,4-d]pyrimidine was condensed with (2-acetoxyethoxy)methyl bromide to furnish the protected acyclic nucleoside. nih.gov After a series of chemical transformations and deprotection, the final compounds were evaluated for antiviral activity. One of the synthesized derivatives, a thiocarboxamide acyclic nucleoside, was found to be the most potent, with activity against both human cytomegalovirus and herpes simplex virus type 1 (HSV-1). nih.gov These studies highlight the utility of the (acetoxyethoxy)methyl group as a synthon for the (hydroxyethoxy)methyl side chain crucial for the antiviral activity of many nucleoside analogues.

Table 2: Synthesis of Antiviral Compounds Using (2-Acetoxyethoxy)methyl Bromide

| Heterocyclic Base | Synthesized Intermediate | Target Virus(es) |

|---|---|---|

| 4-Chloropyrrolo[2,3-d]pyrimidine | 4-Chloro-7-[(2-acetoxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine mdpi.com | Human Cytomegalovirus (HCMV) mdpi.com |

| 4-Amino-3-cyanopyrazolo[3,4-d]pyrimidine | 4-Amino-3-cyano-1-[(2-acetoxyethoxy)methyl]-pyrazolo[3,4-d]pyrimidine nih.gov | HCMV, Herpes Simplex Virus Type 1 (HSV-1) nih.gov |

Triazine Derivatives and Broad Bioactivity

The 1,3,5-triazine (B166579) ring is a privileged scaffold in medicinal chemistry, with its derivatives known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. researchgate.net The synthesis of trisubstituted triazines often starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where the chlorine atoms can be sequentially substituted by various nucleophiles. mdpi.com Phenols and substituted phenols are commonly used nucleophiles in this process, leading to the formation of aryloxy-triazine derivatives. mdpi.com

While direct synthesis from this compound is not extensively documented, the reactivity of related phenols provides a clear blueprint for how such derivatives could be made. The reaction of phenols with cyanuric chloride can be controlled to achieve mono-, di-, or tri-substitution on the triazine core. mdpi.com The resulting aryloxy-triazine compounds can then be further functionalized to create a diverse library of molecules for biological screening. For example, studies have shown that introducing different substituents to the triazine ring can lead to compounds with potent anti-inflammatory or anticancer activity. nih.gov

The bioactivity of these triazine derivatives is highly dependent on the nature of the substituents. For instance, the acidity of a phenolic group attached to the triazine ring has been shown to be important for anti-inflammatory activity. nih.gov Research on s-triazine derivatives has also explored their potential as antifungal agents, with structure-activity relationship studies indicating that specific substitutions on appended phenyl rings can enhance potency. Current time information in Bangalore, IN.nih.gov The versatility of triazine chemistry, combined with the potential for diverse substitution patterns originating from phenolic precursors, suggests that triazine derivatives incorporating the 4-(2-ethoxy)toluene moiety could exhibit a range of useful biological activities.

Table 3: Bioactivity of Substituted Triazine Derivatives

| Triazine Derivative Type | Biological Activity Investigated | Key Structural Features for Activity |

|---|---|---|

| 1,3,5-Trisubstituted Triazines | Anti-inflammatory, Anticancer | Correct acidity of a tyramine (B21549) phenol group was important for activity. nih.gov |

| Pyrrolo[2,1-f] nih.govmdpi.comresearchgate.nettriazines | Antiviral (Influenza A) | Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f] nih.govmdpi.comresearchgate.nettriazine-5,6-dicarboxylate showed the best activity. researchgate.net |

| s-Triazine-quinazolinone hybrids | Antifungal | Hybridization of different bioactive moieties can improve efficacy. nih.gov |

| Phenylamino-s-triazines | Anticancer | Compound 3b showed good cytotoxic activity against the MCF7 human breast cancer cell line. tandfonline.com |

Material Science and Polymer Chemistry Applications

The structural features of this compound and its de-acetylated form, 4-(2-hydroxyethoxy)toluene, make them attractive building blocks in material science and polymer chemistry. The presence of a polymerizable group (or a group that can be readily converted to one) and the rigid aromatic ring combined with a flexible ether linkage allows for the synthesis of polymers with unique thermal and responsive properties.

Monomer in Polymer Synthesis

The hydroxyethyl (B10761427) ether of p-cresol (B1678582), 4-(2-hydroxyethoxy)toluene, and more commonly, its benzoic acid analogue, 4-(2-hydroxyethoxy)benzoic acid, are valuable AB-type monomers for the synthesis of polyesters. In an AB-type monomer, both the alcohol and the carboxylic acid (or its ester) functionalities reside in the same molecule, allowing for self-polycondensation.

For example, poly(ethylene vanillate) (PEV), a bio-based polyester (B1180765) with promising properties, is synthesized from 4-(2-hydroxyethoxy)-3-methoxybenzoic acid, a monomer derived from vanillic acid. The polymerization is typically a two-stage melt polycondensation process. Similarly, researchers have synthesized copolyesters by polymerizing methyl 4-(2-hydroxyethoxy)benzoate. These polyesters exhibit high thermal stability and tunable thermal properties depending on the comonomer composition. The synthesis of poly(o-cresol) through oxidative coupling polymerization has also been investigated, yielding polymers with good thermal properties.

The general procedure for the synthesis of such polyesters involves heating the AB-type monomer, often in the presence of a catalyst like dibutyltin (B87310) oxide (DBTO) or antimony trioxide, first at a moderate temperature under nitrogen flow, followed by a higher temperature under vacuum to drive the polymerization to completion and achieve high molecular weights. The resulting polymers can have applications as engineering plastics and fibers.

Table 4: Examples of Polymers Synthesized from Related Monomers

| Monomer | Polymer Name/Class | Polymerization Method | Key Properties |

|---|---|---|---|

| Methyl 4-(2-hydroxyethoxy)benzoate | Copolyesters | Melt Polycondensation | High thermal stability, tunable Tg and Tm. |

| 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid | Poly(ethylene vanillate) (PEV) | Two-stage Melt Polycondensation | Bio-based, promising thermal and mechanical properties. |

| Bis[4-(2-hydroxyethoxy)phenyl]sulfone | Copolyesters with Dimethyl Terephthalate | Melt Polycondensation | Random microstructure, amorphous with high BHEPS content. |

| o-Cresol | Poly(o-cresol) | Oxidative Coupling | Good thermal stability (Td5 up to 406 °C). |

Thermoresponsive Polymer Systems

Thermoresponsive polymers are "smart" materials that undergo a reversible phase transition in response to a change in temperature. This property is highly sought after for applications in biomedicine, such as drug delivery and tissue engineering. The most common type of thermal response is a lower critical solution temperature (LCST), where the polymer is soluble below a certain temperature and becomes insoluble above it.

The balance between hydrophobic and hydrophilic groups in a polymer's structure is key to achieving thermoresponsive behavior. The 4-(2-hydroxyethoxy)toluene moiety, with its combination of a hydrophobic p-tolyl group and a hydrophilic hydroxyethoxy group, is an ideal candidate for incorporation into thermoresponsive polymers.

Future Directions and Research Opportunities

Development of Novel Synthetic Methodologies

The classical synthesis of 4-(2-Acetoxyethoxy)toluene typically involves the Williamson ether synthesis, where p-cresol (B1678582) is reacted with a 2-haloethyl acetate (B1210297). While effective, this method can be subject to limitations inherent to SN2 reactions. masterorganicchemistry.combyjus.com Future research could focus on developing more efficient, sustainable, and versatile synthetic routes.

Modern Coupling Reactions: Recent advancements in cross-coupling reactions offer promising alternatives for the synthesis of aryl ethers. rsc.orgresearchgate.net The use of transition-metal catalysts, such as those based on palladium or copper, could enable the coupling of p-cresol with a suitable ethoxy acetate precursor under milder conditions and with higher functional group tolerance. rsc.orgnih.gov Nanocatalysts, in particular, have shown great promise in facilitating C-O bond formation. rsc.org

Biocatalytic Approaches: The field of biocatalysis offers a green and highly selective alternative to traditional organic synthesis. chemrxiv.orgchemrxiv.orgresearchgate.net Enzymes, such as etherases or engineered variants of vanillyl alcohol oxidase, could be explored for the synthesis of this compound and its derivatives. acs.org Biocatalytic methods often proceed with high stereoselectivity and under environmentally benign conditions, making them an attractive avenue for future research. chemrxiv.orgchemrxiv.org

Flow Chemistry: The implementation of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this compound. Flow reactors can enable precise control over reaction parameters, leading to improved yields and purity.

A comparative overview of potential synthetic methodologies is presented in Table 1.

| Methodology | Potential Advantages | Key Research Focus |

| Advanced Williamson Ether Synthesis | Well-established, cost-effective | Optimization of reaction conditions, use of phase-transfer catalysts. francis-press.com |

| Transition-Metal Catalyzed Cross-Coupling | High efficiency, broad substrate scope, milder conditions. rsc.orgresearchgate.net | Development of novel, highly active, and recyclable catalysts (e.g., nanocatalysts). rsc.org |

| Biocatalysis | High selectivity, environmentally friendly, mild reaction conditions. chemrxiv.orgchemrxiv.org | Enzyme discovery and engineering for specific substrate recognition and improved catalytic efficiency. researchgate.netacs.org |

| Flow Chemistry | Enhanced safety, scalability, precise process control, improved yield and purity. | Reactor design and optimization for continuous production. |

This table is based on established principles in synthetic organic chemistry and highlights potential research avenues.

Exploration of Expanded Biological Applications

The structural motifs present in this compound, namely the aromatic ether and the acetate ester, are found in numerous biologically active molecules. numberanalytics.commdpi.comnumberanalytics.com This suggests that the compound itself, or its derivatives, could exhibit interesting pharmacological properties.

Prodrug Design: The acetate group in this compound can be susceptible to hydrolysis by esterases, which are ubiquitous in biological systems. acs.org This feature makes it an ideal candidate for a prodrug approach. mdpi.comscirp.org By modifying the toluene (B28343) or the ethoxy moiety with a pharmacologically active compound, the resulting derivative could be designed to release the active drug upon enzymatic cleavage of the ester bond. This strategy can be employed to improve the solubility, stability, and bioavailability of parent drugs. mdpi.comscirp.orgnih.gov

Antimicrobial and Antioxidant Properties: Aromatic ethers and their derivatives have been reported to possess antimicrobial and antioxidant activities. uobaghdad.edu.iqrdd.edu.iq Future studies could involve screening this compound and its analogs for such properties.

Potential areas for biological application are summarized in Table 2.

| Application Area | Rationale | Research Objective |

| Prodrug Development | Presence of an esterase-labile acetate group. acs.org | Design and synthesize prodrugs of known therapeutic agents to enhance their pharmacokinetic profiles. mdpi.comnih.gov |

| Medicinal Chemistry Scaffolding | Common aromatic ether motif in bioactive compounds. numberanalytics.com | Synthesize libraries of derivatives for screening against various biological targets. |

| Antimicrobial Agent Discovery | Documented antimicrobial activity of related aromatic ethers. uobaghdad.edu.iqrdd.edu.iq | Evaluate the compound and its analogs for activity against a panel of pathogenic bacteria and fungi. |

| Antioxidant Research | Phenolic precursors suggest potential for free radical scavenging activity. | Assess the antioxidant capacity of the parent compound and its hydrolyzed form (4-(2-hydroxyethoxy)toluene). |

This table outlines potential biological applications based on the structural features of this compound and general principles of medicinal chemistry.

Advanced Computational Studies for Rational Design

Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry. jpdip.comresearchgate.netbioinfcamp.com Computational studies can provide valuable insights into the potential biological activities of this compound and guide the design of novel derivatives with improved properties.

Molecular Docking: If a biological target is identified, molecular docking studies can be performed to predict the binding mode and affinity of this compound and its derivatives to the active site of the target protein. This can help in understanding the structure-activity relationship (SAR) and in designing more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to establish a mathematical relationship between the chemical structure of a series of derivatives and their biological activity. jpdip.com This can be used to predict the activity of new, unsynthesized compounds.

Pharmacophore Modeling: By identifying the key structural features responsible for a particular biological activity, a pharmacophore model can be developed. This model can then be used to search virtual libraries for new compounds with similar activity profiles.

ADMET Prediction: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives. This can help in the early identification of compounds with unfavorable pharmacokinetic profiles. nih.gov

Integration with Emerging Technologies in Chemical Biology

The unique structure of this compound also lends itself to integration with emerging technologies in the field of chemical biology.

Chemical Probes: Functionalized derivatives of this compound could be developed as chemical probes to study biological processes. For example, by incorporating a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety), the resulting probe could be used to visualize and track the activity of esterases in living cells. acs.org

Click Chemistry: The introduction of a "clickable" functional group, such as an azide (B81097) or an alkyne, onto the this compound scaffold would enable its facile conjugation to a wide range of other molecules using click chemistry. osti.govnih.govpcbiochemres.comacgpubs.org This could be used to create novel bioconjugates, materials, or therapeutic agents.

Controlled Release Systems: The ester linkage in this compound could be exploited in the design of controlled-release systems. For instance, the compound could be incorporated into a polymer matrix, and its release could be triggered by the presence of esterases.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Acetoxyethoxy)toluene, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of derivatives with similar ether-linked substituents (e.g., (2-acetoxyethoxy)methyl bromide) involves N9-substitution reactions under controlled conditions. For example, potassium tert-butoxide and 18-crown-6 are used to optimize yields by stabilizing intermediates and reducing side reactions . Reaction efficiency can be improved by monitoring substituent compatibility (e.g., avoiding halogen displacement with chloride ions) and optimizing stoichiometric ratios through iterative kinetic studies.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with internal standards to verify purity, supported by nuclear magnetic resonance (NMR) for structural confirmation. For instance, HMBC spectra can confirm substituent positioning by correlating proton signals (e.g., H-1′ of the ether chain) with carbon nuclei in the aromatic ring . Cross-reference with high-resolution mass spectrometry (HR-MS) to validate molecular weight .

Q. What are the critical considerations for handling and storing this compound to prevent decomposition?

- Methodological Answer : Store the compound in inert, airtight containers under nitrogen to minimize hydrolysis of the acetoxy group. Follow protocols for hazardous organics, including secondary containment and compatibility checks with storage materials (e.g., glass vs. certain polymers). Waste must be segregated and processed by certified facilities to avoid environmental release . Toxicity assessments recommend using fume hoods and personal protective equipment (PPE) during handling .

Advanced Research Questions

Q. What experimental strategies are effective in resolving contradictory data regarding the compound's stability under different environmental conditions?

- Methodological Answer : Conduct accelerated aging studies with controlled variables (temperature, humidity, light exposure) and monitor degradation via HPLC or GC-MS. For instance, discrepancies in stability data can arise from varying oxygen levels; replicate experiments under anaerobic vs. aerobic conditions. Use kinetic modeling to identify dominant degradation pathways and validate findings against computational predictions .

Q. How can computational modeling be applied to predict the physicochemical behavior of this compound in complex systems?

- Methodological Answer : Apply mass-transfer models (e.g., biofilter performance frameworks for toluene derivatives) to predict solubility, vapor pressure, and partitioning coefficients. Benchmark computational results against experimental solid-liquid equilibria data for structurally similar compounds (e.g., 4-(acetylamino)toluene) to refine parameters like activity coefficients . Density functional theory (DFT) can further elucidate electronic effects of the acetoxyethoxy group on reactivity.

Q. What methodologies enable the analysis of reaction mechanisms involving this compound in catalytic processes?